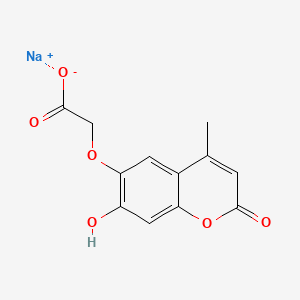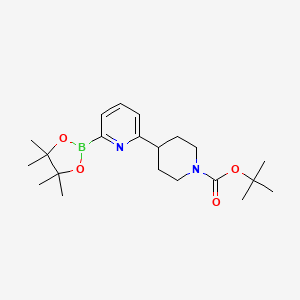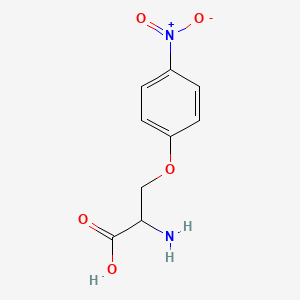![molecular formula C41H65N9O6 B15126962 L-Isoleucinamide, N-(6-amino-1-oxohexyl)-L-phenylalanylglycyl-4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonoyl-N-[(3-amino-5,6-dimethylpyrazinyl)methyl]-(9CI)](/img/structure/B15126962.png)
L-Isoleucinamide, N-(6-amino-1-oxohexyl)-L-phenylalanylglycyl-4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonoyl-N-[(3-amino-5,6-dimethylpyrazinyl)methyl]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucinamide, N-(6-amino-1-oxohexyl)-L-phenylalanylglycyl-4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonoyl-N-[(3-amino-5,6-dimethylpyrazinyl)methyl]- (9CI) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acid residues and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucinamide, N-(6-amino-1-oxohexyl)-L-phenylalanylglycyl-4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonoyl-N-[(3-amino-5,6-dimethylpyrazinyl)methyl]- involves multiple steps, each requiring precise reaction conditions. The process typically begins with the protection of amino groups to prevent unwanted side reactions. This is followed by the coupling of amino acid residues using reagents such as carbodiimides or phosphonium salts. The final deprotection step yields the target compound in its pure form.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product. Additionally, the use of automated peptide synthesizers can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucinamide, N-(6-amino-1-oxohexyl)-L-phenylalanylglycyl-4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonoyl-N-[(3-amino-5,6-dimethylpyrazinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
L-Isoleucinamide, N-(6-amino-1-oxohexyl)-L-phenylalanylglycyl-4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonoyl-N-[(3-amino-5,6-dimethylpyrazinyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- L-Isoleucinamide, N-(1-oxohexyl)-L-tyrosyl-N-(6-amino-6-oxohexyl)-
- N-Hexanoyl-O-phosphono-L-tyrosyl-N-(6-amino-6-oxohexyl)-L-isoleucinamide
Uniqueness
L-Isoleucinamide, N-(6-amino-1-oxohexyl)-L-phenylalanylglycyl-4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonoyl-N-[(3-amino-5,6-dimethylpyrazinyl)methyl]- stands out due to its unique combination of amino acid residues and functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C41H65N9O6 |
|---|---|
Molecular Weight |
780.0 g/mol |
IUPAC Name |
(2S,3S)-2-[[(3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoyl]-[2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]acetyl]amino]-N-[(3-amino-5,6-dimethylpyrazin-2-yl)methyl]-3-methylpentanamide |
InChI |
InChI=1S/C41H65N9O6/c1-5-26(2)38(41(56)45-24-33-39(44)48-28(4)27(3)47-33)50(36(53)23-34(51)31(43)21-29-15-9-6-10-16-29)37(54)25-46-40(55)32(22-30-17-11-7-12-18-30)49-35(52)19-13-8-14-20-42/h7,11-12,17-18,26,29,31-32,34,38,51H,5-6,8-10,13-16,19-25,42-43H2,1-4H3,(H2,44,48)(H,45,56)(H,46,55)(H,49,52)/t26-,31-,32-,34-,38-/m0/s1 |
InChI Key |
BHHWLFASOYOJHT-IPOFPIEFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=NC(=C(N=C1N)C)C)N(C(=O)C[C@@H]([C@H](CC2CCCCC2)N)O)C(=O)CNC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCCCCN |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=NC(=C(N=C1N)C)C)N(C(=O)CC(C(CC2CCCCC2)N)O)C(=O)CNC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-[[2,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15126910.png)
![[1-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B15126918.png)
![6-Oxo-5-phenyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-4-olate](/img/structure/B15126922.png)

![Tert-butyl 1-(aminomethyl)-2-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B15126924.png)
![(2R,4R)-2-methyl-4-[(4-octylphenyl)methoxy]pyrrolidine;hydrochloride](/img/structure/B15126938.png)

![N-(7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one;methanesulfonic acid](/img/structure/B15126945.png)

![rac-[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol, trans](/img/structure/B15126956.png)
![1-[2-(Trifluoromethyl)pyridin-3-yl]ethanol](/img/structure/B15126960.png)
